2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Overview
Description
2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H6FN3O2 and its molecular weight is 207.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photophysical Properties and Sensing Applications
- Photophysical Properties and Sensing : 2-aryl-1,2,3-triazol-4-carboxylic acids, a category including compounds like 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, exhibit bright blue fluorescence, excellent quantum yields, and large Stokes shifts. These properties make them sensitive to structural changes and microenvironments, indicating potential use as sensors in biological research, particularly for monitoring and controlling pH levels (Safronov et al., 2020).
Medical Research and Drug Development
- Antimicrobial Activity : Compounds related to this compound demonstrate antimicrobial properties. For example, a derivative, 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, showed significant inhibition against bacteria like Listeria monocytogenes and Escherichia coli, comparable to standard antibiotics (Kariuki et al., 2022).
Material Science and Engineering
- Luminescence Sensing of Metal Ions and Compounds : Lanthanide metal–organic frameworks based on 1,2,3-triazole-containing tricarboxylic acids, a class including this compound, can exhibit selective detection of nitroaromatic compounds and metal ions like Fe3+ in ethanol solution. These findings suggest applications in the fields of material science and engineering (Wang et al., 2016).
Chemical Synthesis and Organic Chemistry
- Synthesis of Novel Compounds : In organic chemistry, this compound and its derivatives can be utilized for synthesizing novel compounds with potential bioactivity. This includes the creation of diverse structures like benzenesulfonic acids, which are important in various chemical processes (Roth et al., 2019).
Biological and Pharmacological Research
- Biological and Pharmacological Applications : Triazole derivatives, including those based on this compound, are studied for their biological activity. This includes examining their potential as antimicrobial, antifungal, and other pharmacologically relevant agents (Rezki et al., 2017).
Mechanism of Action
Target of action
Many compounds that contain a triazole ring and a carboxylic acid group are known to interact with various enzymes and receptors in the body. The exact target would depend on the specific structure of the compound and its stereochemistry .
Mode of action
The compound could interact with its target through various types of chemical bonds. For example, the carboxylic acid group could form hydrogen bonds with the target, while the triazole ring could participate in pi-stacking interactions .
Biochemical pathways
The compound could potentially affect various biochemical pathways, depending on its target. For example, if the compound targets an enzyme involved in inflammation, it could affect the inflammatory response .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiology. For example, the presence of a carboxylic acid group could potentially enhance the compound’s water solubility, which might affect its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and the biochemical pathways it affects. For example, if the compound has anti-inflammatory effects, it could reduce the production of inflammatory mediators at the molecular level, leading to a decrease in inflammation at the cellular level .
Action environment
Various environmental factors could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by factors such as temperature and pH. Additionally, the compound’s efficacy could be influenced by factors such as the presence of other drugs or diseases .
Properties
IUPAC Name |
2-(4-fluorophenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-11-5-8(12-13)9(14)15/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFCLZUEJSRFSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC(=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833-60-3 | |
Record name | 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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